4-Bromo-2,3-dihydrobenzo[b]thiophene 1,1-dioxide
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Description
Synthesis Analysis
The synthesis pathway for 4-Bromo-2,3-dihydrobenzo[b]thiophene 1,1-dioxide involves the bromination of 2,3-dihydrobenzo[b]thiophene followed by oxidation of the resulting product. The starting materials are 2,3-dihydrobenzo[b]thiophene, Bromine, Acetic acid, and Hydrogen peroxide. The reaction involves two steps:- Bromination of 2,3-dihydrobenzo[b]thiophene using bromine and acetic acid as a solvent to yield 4-bromo-2,3-dihydrobenzo[b]thiophene.
- Oxidation of 4-bromo-2,3-dihydrobenzo[b]thiophene using hydrogen peroxide in the presence of acetic acid to yield this compound.
Chemical Reactions Analysis
Rh-catalyzed asymmetric hydrogenation of prochiral substituted benzo[b]thiophene 1,1-dioxides was successfully developed, affording various chiral 2,3-dihydrobenzo[b]thiophene 1,1-dioxides with high yields and excellent enantioselectivities .Mechanism of Action
Target of Action
It’s known that the compound is used in the synthesis of various chiral 2,3-dihydrobenzo[b]thiophene 1,1-dioxides .
Mode of Action
The compound is involved in Rh-catalyzed asymmetric hydrogenation of prochiral substituted benzo[b]thiophene 1,1-dioxides . This reaction affords various chiral 2,3-dihydrobenzo[b]thiophene 1,1-dioxides with high yields and excellent enantioselectivities . The possible hydrogen-bonding interaction between the substrate and the ligand may play an important role in achieving high reactivity and excellent enantioselectivity .
Result of Action
The result of the action of 4-Bromo-2,3-dihydrobenzo[b]thiophene 1,1-dioxide is the successful development of various chiral 2,3-dihydrobenzo[b]thiophene 1,1-dioxides with high yields and excellent enantioselectivities . These compounds have significant applications in many biologically active compounds .
Biochemical Analysis
Biochemical Properties
The Rh-catalyzed asymmetric hydrogenation of prochiral substituted benzo[b]thiophene 1,1-dioxides was successfully developed, affording various chiral 2,3-dihydrobenzo[b]thiophene 1,1-dioxides with high yields and excellent enantioselectivities . This indicates that 4-Bromo-2,3-dihydrobenzo[b]thiophene 1,1-dioxide can interact with Rhodium (Rh) catalysts in biochemical reactions .
Cellular Effects
While specific cellular effects of this compound are not mentioned in the available literature, compounds of similar structure have been found to have significant applications in many biologically active compounds . These include inhibitors of tumor necrosis factor-α converting enzyme (TACE), antidiabetics, HIF-2a inhibitors, selective estrogen receptor modulators, and potential HIV-1 reverse transcriptase inhibitors.
Molecular Mechanism
The molecular mechanism of action of this compound involves Rh-catalyzed asymmetric hydrogenation of prochiral substituted benzo[b]thiophene 1,1-dioxides . This process affords various chiral 2,3-dihydrobenzo[b]thiophene 1,1-dioxides with high yields and excellent enantioselectivities .
Temporal Effects in Laboratory Settings
The compound is used in the synthesis of various chiral 2,3-dihydrobenzo[b]thiophene 1,1-dioxides, suggesting it may have a stable structure suitable for these reactions .
Metabolic Pathways
The compound is involved in Rh-catalyzed asymmetric hydrogenation of prochiral substituted benzo[b]thiophene 1,1-dioxides .
Properties
IUPAC Name |
4-bromo-2,3-dihydro-1-benzothiophene 1,1-dioxide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrO2S/c9-7-2-1-3-8-6(7)4-5-12(8,10)11/h1-3H,4-5H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IUGRJKLRZLDUCP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CS(=O)(=O)C2=C1C(=CC=C2)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.11 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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